4-Bromophenyl dichlorophosphate
Overview
Description
4-Bromophenyl dichlorophosphate is an organic phosphine compound . It has a molecular weight of 289.88 and a molecular formula of C6H4BrCl2O2P . The compound appears as a colorless or light yellow liquid . The IUPAC name of the compound is 1-bromo-4-dichlorophosphoryloxybenzene .
Synthesis Analysis
The compound can be synthesized via Sonogashira–Hagihara coupling reactions of tetrahedral silicon-centered monomers . For example, tetrakis (4-bromophenyl)silane (p-Si) and tetrakis (3-bromophenyl)silane (m-Si) can be used in the synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a bromophenyl group attached to a dichlorophosphate group . The SMILES representation of the compound is C1=CC(=CC=C1OP(=O)(Cl)Cl)Br .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura Reactions with (4-bromophenyl)-4,6-dichloropyrimidine through a commercially available palladium catalyst .Physical and Chemical Properties Analysis
This compound has a boiling point of 98-102 °C and a density of 1.811±0.06 g/cm³ . It is a colorless or light yellow liquid .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-bromo-4-dichlorophosphoryloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNUXPMVXYHORS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619015 | |
Record name | 4-Bromophenyl phosphorodichloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19430-76-3 | |
Record name | 4-Bromophenyl phosphorodichloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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